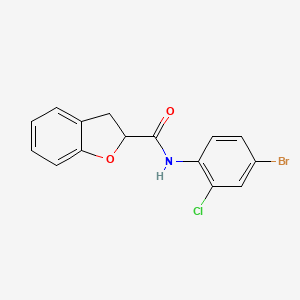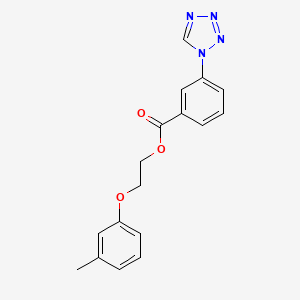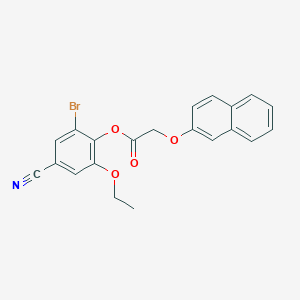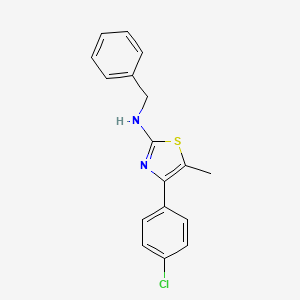
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, also known as BCF, is a chemical compound that has been of great interest in the scientific community due to its potential applications in various fields. BCF is a benzofuran derivative that has shown promising results in scientific research studies.
Mecanismo De Acción
The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is not fully understood. However, it has been suggested that N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide may exert its pharmacological effects by inhibiting certain enzymes and signaling pathways in the body. For example, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain.
Biochemical and Physiological Effects:
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and alleviate pain. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have potent pharmacological effects, which makes it a useful tool for studying various biological processes. However, one limitation of using N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide. One area of interest is the development of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide-based drugs for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide, which may provide insight into the development of new drugs. Additionally, future research could focus on optimizing the synthesis method for N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide to make it more efficient and cost-effective.
Métodos De Síntesis
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide can be synthesized by reacting 4-bromo-2-chlorophenol with 2,3-dihydrobenzofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide has been shown to have antitumor, anti-inflammatory, and analgesic properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO2/c16-10-5-6-12(11(17)8-10)18-15(19)14-7-9-3-1-2-4-13(9)20-14/h1-6,8,14H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPZQBSPJMANRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C21)C(=O)NC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-chlorophenyl)-2,3-dihydro-1-benzofuran-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-fluoro-4-methylphenyl)-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7681025.png)
![Methyl 4-[[4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-thiazol-2-yl]carbamoyl]benzoate](/img/structure/B7681028.png)
![N-(2,3-dihydro-1H-inden-5-yl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide](/img/structure/B7681031.png)
![6-methyl-N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-4-oxochromene-2-carboxamide](/img/structure/B7681036.png)
![2-Methyl-3-[[4-(4-methylphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinoxaline](/img/structure/B7681069.png)


![N-[5-methyl-4-(4-propylphenyl)-1,3-thiazol-2-yl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7681088.png)


![[1-[(2-Chloropyridin-3-yl)amino]-1-oxopropan-2-yl] 2,5-dimethyl-1-phenylpyrrole-3-carboxylate](/img/structure/B7681114.png)

![3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-(3,4-difluorophenyl)propanamide](/img/structure/B7681123.png)
![N-[4-(4-ethylpiperazin-1-yl)-3-methylphenyl]-1-(4-fluorophenyl)sulfonylpiperidine-3-carboxamide](/img/structure/B7681125.png)